3-(4h-1,2,4-Triazol-4-yl)benzenesulfonamide
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Overview
Description
3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide typically involves the reaction of 4-amino-1,2,4-triazole with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to the death of the bacterial cells . In cancer cells, it can interfere with cellular signaling pathways, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
3-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Another triazole derivative with a different substitution pattern on the benzene ring.
1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene: A more complex molecule with multiple triazole rings attached to a central benzene core.
Uniqueness
3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide is unique due to its combination of the triazole ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N4O2S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
3-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c9-15(13,14)8-3-1-2-7(4-8)12-5-10-11-6-12/h1-6H,(H2,9,13,14) |
InChI Key |
BGPJYNZMSPLAID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N2C=NN=C2 |
Origin of Product |
United States |
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